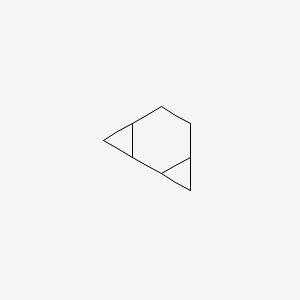

Tricyclo(5.1.0.02,4)octane, anti

Description

Historical Context and Significance in Organic Chemistry Research

The study of strained ring systems has a rich history, dating back to 1885 when Adolf von Baeyer first proposed his strain theory to explain the stability of cyclic molecules. wikipedia.orglibretexts.org While initially based on the idea of planar rings, this theory laid the groundwork for understanding the energetic penalties associated with deviations from ideal bond angles. wikipedia.orgmasterorganicchemistry.com

Research into the tricyclooctane series, including derivatives of Tricyclo(5.1.0.0²,⁴)octane, gained traction in the 1970s with studies focusing on their synthesis and steric structure. acs.org These early investigations were crucial in developing methods to construct such complex and strained frameworks. For instance, a convenient synthesis for dihalo-derivatives of cis-transoid-cis-tricyclo[5.1.0.0²,⁴]oct-5-ene was developed in 1980, highlighting the ongoing interest in this molecular scaffold. researchgate.net

The significance of Tricyclo(5.1.0.0²,⁴)octane, anti in organic chemistry research lies in its utility as a model system. Its high degree of strain and specific stereochemistry allow chemists to probe the fundamental principles of bonding, reactivity, and conformational analysis in polycyclic systems. ontosight.aiontosight.ai It serves as a benchmark for computational methods and a precursor for the synthesis of other complex polycyclic compounds. ontosight.ai

Unique Structural Features and Topological Considerations of Tricyclo(5.1.0.0²,⁴)octane, anti

The structure of Tricyclo(5.1.0.0²,⁴)octane, anti is defined by the fusion of two cyclopropane (B1198618) rings onto a cyclohexane (B81311) framework. ontosight.ai This arrangement imposes significant geometric constraints, leading to substantial ring strain. This strain is a combination of angle strain, arising from the compressed ~60° internal bond angles of the cyclopropane rings, and torsional strain from the eclipsing of bonds. masterorganicchemistry.comlibretexts.org

The 'anti' configuration is a key topological feature, indicating that the cyclopropane rings are fused to the cyclohexane ring on opposite faces. This is in contrast to the 'syn' isomer, where they are on the same face. The anti isomer is the more stable of the two due to reduced steric hindrance between the hydrogen atoms at the bridgehead positions. ontosight.ai

Electron diffraction studies of gaseous trans-Tricyclo[5.1.0.0(2,4)]octane (the 'anti' isomer) have provided precise data on its molecular geometry. These studies revealed that the molecule exists as a mixture of two conformers, with the predominant one (at a proportion of 87 ± 5%) having a torsional angle of 56° between the planes of the two cyclopropyl (B3062369) rings. researchgate.net

Structural Data for anti-Tricyclo(5.1.0.0²,⁴)octane

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₂ |

| Molecular Weight | 108.1809 g/mol |

| CAS Registry Number | 50895-58-4 |

| Stereochemistry | anti |

| Predominant Conformer Torsional Angle | 56° |

This table presents key identifiers and a significant structural parameter for the anti isomer of Tricyclo(5.1.0.0²,⁴)octane. nist.govresearchgate.net

Overview of Research Trajectories for Strained Polycyclic Systems

Research into strained polycyclic systems like Tricyclo(5.1.0.0²,⁴)octane, anti is driven by a desire to harness the chemical potential stored in their strained bonds. The high ground-state energy of these molecules provides a powerful thermodynamic driving force for reactions that lead to ring-opening or rearrangement, enabling the synthesis of complex molecular architectures that are otherwise difficult to access. nih.gov

A major trajectory in this field is the development of novel synthetic methodologies. Classical approaches to building such systems often involved carbene addition reactions. ontosight.ai More recently, metal-catalyzed reactions have emerged as powerful tools. For example, a gold(I)-catalyzed double cyclopropanation reaction using acetylene (B1199291) as a dicarbene equivalent allows for the stereoselective synthesis of tricyclo[5.1.0.0²,⁴]octanes from 1,5-dienes. researchgate.netresearchgate.net This method was notably applied in the one-step total synthesis of the natural product waitziacuminone. researchgate.net

Another significant research direction involves the use of these strained rings in formal cycloadditions. The homolytic opening of a strained ring can generate reactive radical intermediates that participate in cycloaddition reactions, providing a convergent route to densely functionalized sp³-rich ring systems. nih.gov Theoretical and computational studies also play a crucial role, providing insights into the structural and energetic properties of these molecules and helping to predict their reactivity. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

277-05-4 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

tricyclo[5.1.0.02,4]octane |

InChI |

InChI=1S/C8H12/c1-2-6-4-8(6)7-3-5(1)7/h5-8H,1-4H2 |

InChI Key |

XQEJJLIDZZEQHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC2C3C1C3 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Tricyclo 5.1.0.02,4 Octane, Anti

Conformational Analysis and Potential Energy Surfaces

Ab Initio and DFT Calculations for Conformational Preferences

Detailed ab initio or Density Functional Theory (DFT) calculations specifically for the conformational preferences of Tricyclo(5.1.0.02,4)octane, anti were not prominently available in the surveyed literature. However, experimental studies using gas-phase electron diffraction have provided insight into its conformational behavior.

A key study on the structure of gaseous trans-tricyclo[5.1.0.02,4]octane (the anti isomer) revealed that it does not exist as a single, rigid structure. Instead, it is present as a mixture of two distinct conformers. researchgate.netresearchgate.net The predominant conformer accounts for a significant majority of the mixture at the experimental temperature. researchgate.netresearchgate.net The structural difference between these conformers lies in the torsional angle between the two cyclopropyl (B3062369) rings. researchgate.netresearchgate.net

| Conformer | Torsional Angle (between cyclopropyl rings) | Abundance |

| 1 | 56° | 87 ± 5% |

| 2 | Not specified in abstract | 13 ± 5% |

This table is based on data from an electron diffraction study of trans-tricyclo[5.1.0.02,4]octane. researchgate.netresearchgate.net

Mapping of Energy Hypersurfaces for Thermal Reactions

Specific research detailing the mapping of energy hypersurfaces for the thermal reactions of this compound could not be identified in the performed search. Such studies are crucial for understanding the kinetics and mechanisms of thermal rearrangements and decomposition pathways.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

While computational modeling is a powerful tool for predicting chemical reactivity and elucidating reaction pathways, specific studies applying these methods to this compound were not found in the available literature. Such investigations would be valuable for exploring its potential reactions, such as electrophilic additions, ring-opening reactions, or cycloadditions.

Stereochemical Predictions and Stereoelectronic Effects

There was no specific information found regarding stereochemical predictions or the influence of stereoelectronic effects on the reactivity and properties of this compound. The stereochemistry of the anti configuration, where the two cyclopropane (B1198618) rings are on opposite sides of the central six-membered ring, is a defining feature of the molecule. publish.csiro.au A comprehensive computational analysis would be required to detail the specific stereoelectronic interactions at play, such as the orientation of orbitals and their influence on bond strengths and reaction barriers.

Synthetic Methodologies for Tricyclo 5.1.0.02,4 Octane, Anti and Its Derivatives

Strategies for the Construction of the Tricyclic Skeleton

The formation of the rigid and strained tricyclic framework of tricyclo(5.1.0.02,4)octane necessitates specialized synthetic strategies. These methods often involve the transformation of more readily available bicyclic or monocyclic precursors.

Photochemical Synthesis Routes

Photochemical reactions offer a powerful tool for the construction of complex and strained ring systems. The 185-nm photolysis of related tricyclic compounds such as tricyclo[5.1.0.02,8]octane can lead to bond cleavage and subsequent rearrangements, providing pathways to various structural isomers. acs.org While direct photochemical synthesis of the parent anti-tricyclo(5.1.0.02,4)octane is not extensively detailed in the provided results, photochemical [2+2] cycloadditions represent a fundamental strategy for creating cyclobutane (B1203170) rings, a key structural feature of this tricyclic system. ontosight.aielectronicsandbooks.com For instance, the irradiation of a suitable diene could potentially lead to an intramolecular cycloaddition, forming the necessary tricyclic skeleton. The stability of related bicyclic anions, such as bicyclo[3.3.0]oct-2-ene, under photolytic conditions suggests that photochemical cyclization can be a viable, albeit substrate-dependent, thermal process. arizona.edu

Thermal Cyclization and Rearrangement Pathways

Thermal reactions, including cyclizations and rearrangements, are crucial in the synthesis of bicyclic and tricyclic structures. The thermal cyclization of α-alkynones has been demonstrated as a key step in the synthesis of the bicyclo[3.3.0]octenone core, a precursor that could potentially be elaborated to the desired tricyclo(5.1.0.02,4)octane system. researchgate.net Furthermore, the cyclooctadienyl anion has been observed to undergo thermal cyclization to form cis-bicyclo[3.3.0]oct-2-ene, highlighting the propensity of eight-membered ring systems to rearrange into more stable bicyclic structures. arizona.edu These bicyclic compounds can then serve as advanced intermediates for further transformations, such as cyclopropanation, to yield the final tricyclic product.

Cyclopropanation and Annulation Approaches

The introduction of cyclopropane (B1198618) rings is a defining feature of the synthesis of tricyclo(5.1.0.02,4)octane. Various methods, from classical carbene additions to modern gold-catalyzed reactions, have been employed to achieve this transformation.

Gold(I)-Catalyzed Double Cyclopropanation

Recent advancements in catalysis have introduced elegant and efficient methods for constructing complex molecular architectures. Gold(I) catalysts have emerged as particularly effective in promoting cycloisomerization and cyclopropanation reactions. acs.orgrsc.org A notable strategy involves the gold(I)-catalyzed double cyclopropanation of 1,5-dienes using acetylene (B1199291) as a dicarbene equivalent. researchgate.netresearchgate.net This reaction allows for the stereoselective formation of the tricyclo[5.1.0.02,4]octane scaffold in a single step. researchgate.netresearchgate.net The choice of ligand on the gold(I) catalyst can influence the reaction pathway, leading to either biscyclopropanes or (Z,Z)-1,4-disubstituted 1,3-butadienes. researchgate.netresearchgate.net This methodology has been successfully applied to the one-step total synthesis of the natural product waitziacuminone from geranyl acetone (B3395972) and acetylene. researchgate.net

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 1,5-diene | Gold(I) complex | Tricyclo[5.1.0.02,4]octane derivative | Varies |

| Geranyl acetone | Gold(I) complex | Waitziacuminone | Not specified |

Carbene and Carbenoid Additions

The addition of carbenes and carbenoids to alkenes is a fundamental and widely used method for the synthesis of cyclopropanes. fiveable.melibretexts.orgopenstax.org The reaction of a carbene with an alkene is a concerted, stereospecific process where the stereochemistry of the starting alkene is retained in the cyclopropane product. fiveable.melibretexts.org For the synthesis of tricyclo(5.1.0.02,4)octane, a suitable bicyclic alkene precursor, such as bicyclo[4.1.0]hept-3-ene, can be reacted with a dihalocarbene to generate a dihalotricyclooctene derivative. researchgate.net A well-known method for generating non-halogenated cyclopropanes is the Simmons-Smith reaction, which utilizes a carbenoid, (iodomethyl)zinc iodide, to transfer a CH₂ group to a double bond. libretexts.orgopenstax.orglibretexts.org This approach offers a clean and high-yielding route to cyclopropane-containing molecules. libretexts.orgopenstax.org

| Alkene Precursor | Carbene/Carbenoid Source | Product | Key Features |

|---|---|---|---|

| Bicyclo[4.1.0]hept-3-ene | Dihalocarbene (from haloform and base) | 3,3-Dihalo-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-ene | Stereospecific addition |

| Cyclohexene | ICH₂ZnI (Simmons-Smith) | Bicyclo[4.1.0]heptane | High yield, non-halogenated product |

Stereoselective Synthesis of anti-Tricyclo(5.1.0.02,4)octane

The synthesis of the anti isomer of tricyclo(5.1.0.02,4)octane is often favored due to its greater thermodynamic stability compared to the syn isomer. ontosight.ai Stereoselectivity in the synthesis can be achieved through various strategies. In the gold(I)-catalyzed double cyclopropanation of 1,5-dienes with acetylene, the reaction proceeds in a diastereoselective manner to form the 3/6/3 fused tricyclic scaffold. researchgate.net This stereocontrol is crucial for applications such as the total synthesis of natural products like waitziacuminone. researchgate.netresearchgate.net The inherent stereospecificity of carbene addition reactions also plays a vital role. libretexts.orgopenstax.org By starting with a bicyclic alkene of a defined stereochemistry, the resulting cyclopropanation will yield a product with a predictable relative stereochemistry, allowing for the targeted synthesis of the anti isomer. Furthermore, gold(I)-catalyzed cycloisomerization of 1,5-enynes containing a cyclopropane ring can be controlled by temperature and the choice of gold(I) catalyst to selectively produce different isomeric products, including tricyclic cyclobutenes. rsc.org

Control of Diastereoselectivity in Polycyclic Systems

The synthesis of the tricyclo[5.1.0.02,4]octane skeleton often relies on metal-catalyzed double cyclopropanation reactions. A notable example is the gold(I)-catalyzed reaction of 1,5-dienes with acetylene, which can be generated in situ from calcium carbide and water. This method demonstrates high diastereoselectivity, leading to the formation of the tricyclic system with four new stereogenic centers in a single step. researchgate.netresearchgate.net The choice of the ligand on the gold(I) catalyst is crucial in directing the stereochemical outcome. researchgate.net

Computational studies, such as those using DFT calculations, have been employed to understand the formation of different diastereomers of biscyclopropyl products. researchgate.net These studies help in predicting and controlling the stereoselectivity of the reaction. The reaction of cyclooctene (B146475) with a gold(I) complex can yield the corresponding biscyclopropane, with the diastereomeric outcome being a key area of investigation. researchgate.net

Enantioselective Approaches to Chiral Derivatives

While the direct enantioselective synthesis of tricyclo(5.1.0.02,4)octane, anti is a developing area, related studies on similar rigid polycyclic systems provide valuable insights. For instance, enantioselective routes to tricyclic amino acid derivatives with a rigid 4-azatricyclo[5.2.1.02,6]decane skeleton have been developed. beilstein-journals.org These methods often employ chiral auxiliaries or catalysts to achieve high enantioselectivity. beilstein-journals.orgrsc.org A key strategy in some of these syntheses is the desymmetrization of a meso intermediate. beilstein-journals.org For example, the use of enantiopure starting materials, such as those derived from terpenoids, can lead to the formation of enantiomerically pure synthetic intermediates. google.com

Precursor Design and Functional Group Compatibility in Synthesis

The design of appropriate precursors is critical for the successful synthesis of tricyclo(5.1.0.02,4)octane and its derivatives. 1,5-dienes are common precursors for the double cyclopropanation reaction leading to the tricyclic system. researchgate.net The substituents on the diene can influence the reactivity and stereoselectivity of the cyclization. For instance, the total synthesis of waitziacuminone, a natural product containing the tricyclo[5.1.0.02,4]octane core, was achieved in one step from geranyl acetone and acetylene. researchgate.net

Functional group compatibility is a significant consideration in these syntheses. The reaction conditions, particularly those involving organometallic catalysts, must be chosen to tolerate a variety of functional groups present in the precursors. google.comresearchgate.net The development of robust catalytic systems that are compatible with functional groups like esters, ketones, and ethers is an active area of research. tohoku.ac.jp

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of tricyclo(5.1.0.02,4)octane allows for the exploration of the chemical space around this scaffold and the development of new molecules with potentially interesting properties.

Halogenated Derivatives

A convenient synthesis for 3,3-dihalo-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-enes has been developed starting from bicyclo[4.1.0]hept-3-ene. researchgate.net This method provides access to gem-dihalo-anti-bishomobenzenes. researchgate.net Another approach involves the photooxygenation of trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene, derived from cyclooctatetraene, to yield a tricyclic endoperoxide which can be further transformed into halogenated derivatives. researchgate.net

Oxygen-Containing Derivatives (e.g., oxa-tricyclo compounds)

The introduction of oxygen atoms into the tricyclic framework leads to oxa-tricyclo compounds. For example, (1R,2R,4R,5S,7S,8S)-Methyl 3,6-dioxatetracyclo[6.1.0.02,4.05,7]nonane-9-carboxylate and (1S,2S,4R,7R,8S*)-methyl 3-oxatricyclo[5.1.0.02,4]oct-5-ene-8-carboxylate have been synthesized from methyl 1,3,5-cycloheptatriene-7-carboxylate. researchgate.net The ring-opening of epoxide intermediates is a key step in these syntheses. researchgate.net Furthermore, tricyclo[5.1.0.02,4]octane-5-carboxylic acid is a known oxygen-containing derivative. nih.gov The synthesis of such derivatives often involves multi-step sequences starting from readily available materials like furan. tohoku.ac.jp

Reactivity and Reaction Mechanisms of Tricyclo 5.1.0.02,4 Octane, Anti

Thermal Rearrangements and Isomerizations

When subjected to thermal energy, Tricyclo(5.1.0.02,4)octane, anti undergoes a variety of rearrangements and isomerizations, driven by the desire to relieve ring strain.

Gas-phase kinetic studies are crucial for understanding the unimolecular reactions of this compound without the influence of solvents. These studies reveal the intrinsic reactivity and the energy barriers associated with different rearrangement pathways.

The structure of this compound is related to bicyclo[5.1.0]octene systems, which are known to undergo Cope rearrangements. This-sigmatropic rearrangement is a key thermal process for unsaturated six-membered rings within larger frameworks. While the parent compound is saturated, understanding these rearrangements in related unsaturated analogs provides insight into potential thermal pathways.

Wagner-Meerwein rearrangements, involving a 1,2-shift of a substituent, are common in carbocation chemistry. In the context of this compound, such rearrangements could be initiated by protonation or other electrophilic attacks, leading to skeletal reorganization. Furthermore, the strained cyclopropane (B1198618) rings can, under certain conditions, fragment to form carbenes, highly reactive intermediates that can undergo a variety of subsequent reactions.

Photochemical Transformations and Pathways

The absorption of light energy opens up a different set of reaction pathways for this compound, often leading to products not accessible through thermal means.

Upon photoirradiation, the strained rings of this compound can undergo ring-opening reactions. These processes can lead to the formation of isomeric dienes or other unsaturated systems. Additionally, the excited state of the molecule can participate in cycloaddition reactions with other molecules, forming new ring systems.

The photochemical transformations of this compound proceed through various short-lived intermediates. These can include diradicals, formed by the homolytic cleavage of a C-C bond, or zwitterions, depending on the electronic nature of the excited state and the reaction environment. The identification and characterization of these intermediates are key to a full mechanistic understanding of the observed photoreactions.

Ring-Opening Reactions and Fragmentation Pathways

The significant strain inherent in the tricyclo[5.1.0.0²,⁴]octane framework makes it susceptible to ring-opening reactions under various conditions. These pathways often proceed through high-energy intermediates and lead to more stable isomeric structures.

Specific experimental studies on the thermal decomposition of Tricyclo(5.1.0.0²,⁴)octane, anti are not extensively documented in the available literature. However, the behavior of other, similarly strained, polycyclic hydrocarbons provides insight into the likely fragmentation pathways. The pyrolysis of related compounds, such as tricyclo[3.3.0.0²,⁶]octane, proceeds via a homogeneous, first-order reaction to yield products like 1,5-cyclooctadiene (B75094) and 4-vinylcyclohexene. ibm.com This isomerization is understood to occur through the cleavage of the highly strained bonds of the cyclopropane rings, leading to the formation of diradical intermediates which then rearrange to more stable cyclic or acyclic dienes. For instance, the thermal decomposition of iso-octane is initiated by C-C bond cleavage to produce smaller hydrocarbon radicals. researchgate.net The photolysis of related systems like tricyclo[5.1.0.0²,⁸]octane also involves bond cleavage and subsequent rearrangements. acs.org It is plausible that the thermal decomposition of Tricyclo(5.1.0.0²,⁴)octane, anti would follow a similar mechanistic path, involving the initial homolytic cleavage of one of the cyclopropane rings to form a diradical, which would then undergo rearrangement to relieve strain.

The synthesis of the Tricyclo(5.1.0.0²,⁴)octane skeleton itself often involves cycloaddition reactions, and the mechanism of these formations provides insight into its reactivity. Gold(I)-catalyzed reactions of 1,5-dienes with alkynes can produce tricyclo[5.1.0.0²,⁴]octane derivatives stereoselectively. acs.org The proposed mechanism for this transformation is a novel double cyclopropanation. acs.org

In a well-studied example, the reaction between an alkyne and a 1,5-diene, catalyzed by a gold(I) complex, proceeds through an initial cyclopropanation event to form a cyclopropyl (B3062369) gold(I) carbene intermediate. energetic-materials.org.cn This reactive intermediate is then trapped intramolecularly by the second olefin moiety within the same molecule, completing the second cyclopropanation and forming the tricyclic structure. energetic-materials.org.cn This pathway competes with other potential reactions, such as ring expansion, depending on the specific substrates and reaction conditions. energetic-materials.org.cn

Table 1: Gold(I)-Catalyzed Formation of a Tricyclo[5.1.0.0²,⁴]octane System

| Reactants | Catalyst | Intermediate | Product | Ref |

|---|---|---|---|---|

| Phenylacetylene + 2,5-dimethyl-1,5-hexadiene | Gold(I) Complex | Cyclopropyl gold(I) carbene | Tricyclo[5.1.0.0²,⁴]octane derivative | energetic-materials.org.cn |

Electrophilic and Nucleophilic Reactivity

The reactivity of Tricyclo(5.1.0.0²,⁴)octane, anti towards electrophiles and nucleophiles is largely governed by the high p-character of the cyclopropane bonds, which can be cleaved by electrophilic attack or participate in the stabilization of adjacent positive charges.

While specific solvolysis studies on Tricyclo(5.1.0.0²,⁴)octane, anti are not available, extensive research on the solvolysis of bicyclo[5.1.0]octane derivatives provides a strong basis for predicting its behavior. acs.orgacademictree.org The solvolysis of brosylate and trifluoroacetate (B77799) derivatives of endo- and exo-bicyclo[5.1.0]octanols has been studied in acetic acid. acs.org These reactions often proceed with the participation of the cyclopropane ring, leading to the formation of rearranged products through carbocationic intermediates. acs.org

For example, the silver perchlorate-promoted solvolysis of exo-8-bromobicyclo[5.1.0]octane proceeds rapidly to give ring-opened trans-cyclooctene (B1233481) derivatives in high yields. rsc.org The endo-isomer reacts much more slowly to yield the corresponding cis-isomers. rsc.org This stereospecificity points to a concerted mechanism where the C-Br bond cleavage is assisted by the migration of a cyclopropane bond, leading directly to a carbocation that is captured by the solvent. The solvolysis of derivatives of trans-bicyclo[5.1.0]octan-4-ol also shows participation of the trans-fused cyclopropane ring. acs.org Given the presence of two cyclopropane rings in Tricyclo(5.1.0.0²,⁴)octane, anti, its solvolysis would be expected to involve complex rearrangements driven by the relief of ring strain and the formation of stabilized carbocation intermediates.

There is a notable lack of specific research in the surveyed literature regarding the reactions of the parent hydrocarbon Tricyclo(5.1.0.0²,⁴)octane, anti with common organometallic reagents such as organolithium or Grignard reagents. Strained hydrocarbons without activating functional groups are generally unreactive toward these nucleophilic reagents. However, functionalized derivatives can undergo expected transformations. For instance, reactions of organomagnesium and organolithium reagents with complex, stereochemically defined cyclic compounds bearing carbonyl or other electrophilic groups have been reported, but these reactions target the functional group rather than the hydrocarbon skeleton. researchgate.net The presence of a carboxylic acid or ester group on the tricyclo[5.1.0.0²,⁴]octane framework, as seen in known derivatives, would provide a reactive site for such organometallic reagents. nih.gov

Transition Metal-Catalyzed Reactions

Transition metals, particularly gold, play a crucial role in the chemistry of the tricyclo[5.1.0.0²,⁴]octane system, primarily in its synthesis. As discussed previously (Section 4.3.2), gold(I) catalysts are highly effective in promoting the double cyclopropanation of 1,5-dienes with acetylene (B1199291) to form the tricyclo[5.1.0.0²,⁴]octane core with high stereoselectivity. acs.orgenergetic-materials.org.cn

The reaction involves the activation of the alkyne by the gold(I) catalyst, followed by a sequence of cyclopropanation steps. acs.orgrsc.org The choice of ligands on the gold(I) center can influence the reaction pathway, determining whether a double cyclopropanation occurs to form the tricyclic system or if other products, like (Z,Z)-1,4-disubstituted 1,3-butadienes, are formed. acs.org This catalytic cycle represents a powerful method for constructing the complex and strained tricyclic framework in a single, efficient step. acs.org

Gold(I)-Catalyzed Transformations

A significant development in the chemistry of anti-tricyclo[5.1.0.02,4]octane involves its synthesis through gold(I)-catalyzed reactions. Research has demonstrated that gold(I) catalysts can effectively mediate the double cyclopropanation of 1,5-dienes using acetylene as a dicarbene equivalent. researchgate.netresearchgate.net This method provides a stereoselective route to the tricyclo[5.1.0.02,4]octane framework. researchgate.net

The reaction proceeds through the gold(I)-catalyzed activation of acetylene. This allows for a formal double cyclopropanation of a 1,5-diene substrate, constructing the tricyclic system in a single step. researchgate.netresearchgate.net The choice of the ligand on the gold(I) catalyst can influence the reaction pathway, potentially leading to other products like (Z,Z)-1,4-disubstituted 1,3-butadienes or biscyclopropanes. researchgate.net However, with appropriate ligand selection, the stereoselective formation of tricyclo[5.1.0.02,4]octanes is achieved. researchgate.net

This methodology has been successfully applied in the total synthesis of natural products. For instance, the sesquiterpene waitziacuminone was synthesized in one step from geranyl acetone (B3395972) and acetylene, showcasing the synthetic utility of this gold(I)-catalyzed transformation. researchgate.net Computational studies have elucidated the reaction mechanism, suggesting that the process involves the formation of a cyclopropyl gold carbene intermediate, which then undergoes a second intramolecular cyclopropanation to yield the final tricyclic product. researchgate.net The reaction is noted to be highly diastereoselective. researchgate.net

| Reactants | Catalyst System | Product | Key Findings | Reference |

|---|---|---|---|---|

| 1,5-Dienes and Acetylene | Gold(I) complex | Tricyclo[5.1.0.02,4]octanes | Stereoselective double cyclopropanation; acetylene acts as a dicarbene equivalent. Applied in the one-step total synthesis of waitziacuminone. | researchgate.net |

| Geranyl acetone and Acetylene | Gold(I) catalyst with specific ligands | Waitziacuminone (contains the tricyclo[5.1.0.02,4]octane core) | Demonstrates the application of the methodology in natural product synthesis. The reaction proceeds via a cyclopropyl gold carbene intermediate. | researchgate.net |

Other Metal-Mediated Reactivity

While the gold(I)-catalyzed synthesis of anti-tricyclo[5.1.0.02,4]octane is established, information regarding the subsequent reactivity of anti-tricyclo[5.1.0.02,4]octane itself when mediated by other metals is not extensively documented in the reviewed literature. Research into the catalytic transformations of this specific strained hydrocarbon with other common transition metals such as rhodium, palladium, nickel, or copper, particularly focusing on ring-opening, isomerization, or cycloaddition reactions where anti-tricyclo[5.1.0.02,4]octane is the starting material, did not yield specific examples within the scope of the search. While rhodium catalysis is also employed for the synthesis of related divinylcyclopropanes, the reactivity of the formed tricyclic alkane was not detailed. tdx.cat

Advanced Spectroscopic and Structural Characterization of Tricyclo 5.1.0.02,4 Octane, Anti and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an indispensable tool for elucidating the complex stereochemical relationships within the tricyclo[5.1.0.0²,⁴]octane framework. The constrained nature of the fused rings leads to distinct chemical environments for the constituent protons and carbons, which can be comprehensively mapped using a combination of one-dimensional and two-dimensional NMR experiments.

The ¹H and ¹³C NMR spectra of tricyclo[5.1.0.0²,⁴]octane systems are characterized by chemical shifts that reflect the significant ring strain and anisotropic effects of the cyclopropane (B1198618) rings. Protons and carbons within the cyclopropyl (B3062369) moieties typically resonate in the upfield region of the spectrum due to the shielding effects of the ring currents.

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Tricyclo-octane Systems

| Carbon Atom | Typical Chemical Shift Range (ppm) | Influencing Factors |

|---|---|---|

| Cyclopropyl Carbons (C2, C3, C4) | 5 - 25 | Ring strain, substituent effects |

| Bridgehead Carbons (C1, C5) | 20 - 40 | Degree of substitution, hybridization |

Note: Data is generalized from various substituted tricyclo[5.1.0.0²,⁴]octane and related strained systems. Actual values are highly dependent on the specific derivative.

To unambiguously assign the signals from ¹H and ¹³C NMR spectra and to piece together the molecular connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH, ³JHH). For a derivative of Tricyclo(5.1.0.0²,⁴)octane, COSY spectra would be used to trace the proton-proton connectivities along the cyclohexane (B81311) and cyclopropane rings, establishing the sequence of CH and CH₂ groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). HMBC is critical for connecting molecular fragments that are not directly bonded via protons. For example, it can link a substituent's proton to the carbon atoms of the tricyclic core, confirming its position and providing crucial stereochemical information.

In a study on dimethyl 3,8-diazatricyclo[5.1.0.0²,⁴]octane-5,6-dicarboxylate, a derivative containing the core tricyclic structure, 2D-NMR techniques including COSY, HSQC, and HMBC were essential for the complete assignment of the proton and carbon spectra lancs.ac.uk.

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through bonds. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are therefore exceptionally powerful for determining the relative stereochemistry of a molecule.

For anti-Tricyclo(5.1.0.0²,⁴)octane, a NOESY experiment would be definitive in confirming the anti configuration. Key NOE correlations would be expected between protons on the cyclohexane ring and the protons on the cyclopropane rings that are on the same face of the molecule. For example, an axial proton on the cyclohexane ring would show an NOE to the endo protons of the cyclopropane rings if they are spatially proximate. The absence of NOEs between protons on opposite faces of the ring system would confirm the relative stereochemistry. This technique is invaluable for distinguishing between syn and anti isomers and for determining the orientation of substituents on the tricyclic core bhu.ac.in.

Mass Spectrometry for Molecular Structure Elucidation of Complex Derivatives

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of Tricyclo(5.1.0.0²,⁴)octane derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule with enough accuracy to determine its elemental formula.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. The strained cyclopropane rings in the tricyclic system can influence the fragmentation pathways. Upon electron ionization (EI), the molecule can undergo complex rearrangements and fragmentations. While the parent compound is a hydrocarbon, its derivatives can contain a variety of functional groups. The fragmentation of these derivatives is often directed by the functional groups, leading to characteristic losses.

For example, a derivative containing a hydroxyl group would likely show a peak corresponding to the loss of a water molecule (M-18). An ester derivative might show fragmentation corresponding to the loss of the alkoxy group or the entire ester side chain. Analysis of the mass spectrum of a related strained compound, Tricyclo[3.2.1.0(2,4)]octane, 8-methylene-, reveals a complex fragmentation pattern that can be used to identify the core structure nist.gov. By analyzing these fragmentation patterns, chemists can piece together the structure of unknown complex derivatives.

Table 2: Common Neutral Losses in Mass Spectrometry of Organic Compounds

| Neutral Loss | Mass (Da) | Associated Functional Group |

|---|---|---|

| H₂O | 18 | Alcohol, Aldehyde/Ketone (Mc Lafferty) |

| CO | 28 | Carbonyl compound |

| C₂H₄ | 28 | Ethyl group, Retro-Diels-Alder |

| OCH₃ | 31 | Methyl ester/ether |

| CO₂ | 44 | Carboxylic acid |

This table provides general information on common neutral losses relevant to the analysis of organic derivatives.

X-ray Diffraction Studies for Absolute Configuration and Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the connectivity and stereochemistry, including the absolute configuration of chiral molecules.

For derivatives of Tricyclo(5.1.0.0²,⁴)octane, X-ray crystallography has been instrumental. In a study of (−)-4-benzoyloxymethyl-3,8-dioxatricyclo[5.1.0.0²,⁴]octane-5,6-diol 6-acetate, a natural product derivative, X-ray analysis was used to unequivocally confirm its complex relative and absolute configuration semanticscholar.org. The analysis not only verified the anti relationship of the fused rings but also detailed the precise orientation of each substituent semanticscholar.org.

The data from X-ray diffraction also reveals how the molecules pack in the solid state, providing information on intermolecular interactions such as hydrogen bonding or van der Waals forces. This information is crucial for understanding the physical properties of the material.

Table 3: Crystallographic Data for a Tricyclo[5.1.0.0²,⁴]octane Derivative

| Parameter | (-)-4-benzoyloxymethyl-3,8-dioxatricyclo[5.1.0.0²,⁴]octane-5,6-diol 6-acetate semanticscholar.org |

|---|---|

| Empirical Formula | C₁₆H₁₆O₇ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.654 |

| b (Å) | 10.987 |

| c (Å) | 17.876 |

Data extracted from a study confirming the structure of a natural product containing the tricyclo-octane core.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of its chemical bonds. For Tricyclo(5.1.0.0²,⁴)octane, anti, these techniques are particularly useful for analyzing the significant ring strain inherent in the structure.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The C-H bonds of the cyclopropane rings are expected to have stretching frequencies (νC-H) slightly above 3000 cm⁻¹, a characteristic feature of strained rings. The IR spectrum would also show characteristic absorptions for any functional groups present in derivatives (e.g., a strong C=O stretch around 1700 cm⁻¹ for a ketone or ester, a broad O-H stretch around 3300 cm⁻¹ for an alcohol).

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that is complementary to IR spectroscopy. It is particularly sensitive to symmetric vibrations and bonds involving non-polar groups. The C-C bonds of the strained cyclopropane rings would be expected to give rise to characteristic signals in the Raman spectrum. Raman spectroscopy is a powerful tool for analyzing molecular strain; increased strain in a bond can lead to shifts in its vibrational frequency spectroscopyonline.comaps.org. By analyzing these shifts, the degree of strain within the tricyclic framework can be assessed nih.govnih.gov. The analysis of bicyclo[1.1.0]butane, which represents the fused cyclopropane portion of the target molecule, shows characteristic vibrational frequencies related to its high strain ibm.com.

Together, IR and Raman spectroscopy provide a comprehensive picture of the vibrational modes of Tricyclo(5.1.0.0²,⁴)octane, anti, offering direct insight into its functionalization and the high degree of strain that governs its unique chemical properties.

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopic methods are indispensable tools for the stereochemical analysis of chiral molecules, providing information on their absolute configuration and enantiomeric purity. Among these, Circular Dichroism (CD) spectroscopy is a particularly powerful technique for the determination of enantiomeric excess (ee). This method relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. For a pair of enantiomers, the CD spectra are mirror images, with signals of equal magnitude but opposite sign. In a non-racemic mixture of enantiomers, the magnitude of the CD signal is directly proportional to the excess of one enantiomer over the other.

The determination of enantiomeric excess using CD spectroscopy is a well-established method that has been applied to a wide range of chiral compounds, including natural products, pharmaceuticals, and complex molecular frameworks. The principle of the measurement lies in the linear relationship between the intensity of a specific CD band (often the one with the strongest absorption, known as the Cotton effect) and the concentration difference between the two enantiomers.

The general procedure for determining the enantiomeric excess of a chiral compound involves the following steps:

Measurement of the pure enantiomer: The CD spectrum of a pure sample (enantiomerically pure, or with a known high ee) of the substance is recorded. The wavelength of maximum absorption (λmax) and the corresponding molar ellipticity ([θ]) are identified.

Creation of a calibration curve: A series of samples with varying, known enantiomeric excesses are prepared. The CD signal intensity (e.g., ellipticity in millidegrees, mdeg) at the chosen λmax is measured for each sample. A calibration curve is then constructed by plotting the measured CD intensity against the known enantiomeric excess. This plot should yield a straight line passing through the origin, as the CD signal for a racemic mixture (0% ee) is zero.

Measurement of the unknown sample: The CD spectrum of the sample with unknown enantiomeric excess is recorded under the same experimental conditions (concentration, solvent, path length, and temperature).

Determination of enantiomeric excess: The CD intensity of the unknown sample at the same λmax is measured. The enantiomeric excess of the sample can then be determined by interpolating this value on the calibration curve.

Due to a lack of specific published research on the chiroptical properties of Tricyclo(5.1.0.02,4)octane, anti, the following data for the well-studied bicyclic ketone, (+)-camphor, is presented as an illustrative example of how Circular Dichroism can be used to determine enantiomeric excess. The n → π* electronic transition of the carbonyl chromophore in camphor (B46023) gives rise to a strong CD signal around 290 nm.

Illustrative Data for Enantiomeric Excess Determination of (+)-Camphor using Circular Dichroism

| Sample | Enantiomeric Excess (%) of (+)-Camphor | Measured Ellipticity (mdeg) at 291 nm |

| 1 | 100 | +22.5 |

| 2 | 75 | +16.9 |

| 3 | 50 | +11.3 |

| 4 | 25 | +5.6 |

| 5 | 0 (racemic) | 0.0 |

| 6 | -25 | -5.6 |

| 7 | -50 | -11.3 |

| 8 | -75 | -16.9 |

| 9 | -100 | -22.5 |

| Unknown | ? | +14.1 |

From the calibration curve generated with the data above, the enantiomeric excess of the unknown sample with a measured ellipticity of +14.1 mdeg can be determined to be approximately 62.7%.

Vibrational Circular Dichroism (VCD) is another chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. VCD spectroscopy can also be employed for the determination of enantiomeric excess, with the advantage of being applicable to a wider range of molecules, including those without a UV-Vis chromophore. nih.govnih.govrsc.org The principles are similar to electronic CD, where the intensity of a VCD band is proportional to the enantiomeric excess. nih.govrsc.org For complex molecules, chemometric methods such as partial least-squares analysis can be applied to the VCD spectral data to accurately determine enantiomeric excess. nih.gov

Applications of Tricyclo 5.1.0.02,4 Octane, Anti in Organic Synthesis and Material Science

Role as a Model Compound for Studying Highly Strained Systems

The significant ring strain within tricyclo(5.1.0.0²,⁴)octane, anti, makes it an excellent model compound for investigating the chemistry of highly strained molecules. ontosight.aiontosight.ai The fusion of two cyclopropane (B1198618) rings onto a central cyclopentane (B165970) ring forces bond angles to deviate significantly from the ideal tetrahedral geometry, leading to high reactivity and unique spectroscopic properties. ontosight.ai

Theoretical and practical studies are employed to understand its structural and energetic properties. ontosight.ai Computational methods, including molecular mechanics and quantum mechanics, provide insight into the molecule's behavior, while practical studies focus on its synthesis, characterization, and reactivity. ontosight.ai The anti isomer is noted to be more stable than its syn counterpart due to reduced steric interactions. ontosight.ai The study of such strained systems pushes the boundaries of chemical theory and can lead to the discovery of new reactions and molecular transformations.

Utilization as a Synthetic Intermediate for Complex Molecules

The high reactivity stemming from its strained ring system makes tricyclo(5.1.0.0²,⁴)octane, anti, a valuable intermediate in the synthesis of more complex molecular architectures. ontosight.ai

Tricyclo(5.1.0.0²,⁴)octane, anti, and its derivatives serve as key building blocks for constructing a variety of polycyclic scaffolds, which are prevalent in natural products and pharmaceuticals. researchgate.net The inherent strain energy of the tricyclooctane core can be strategically released to drive the formation of new, more complex ring systems. A notable example is its use in gold(I)-catalyzed reactions. For instance, the reaction of 1,5-dienes with acetylene (B1199291), catalyzed by a gold(I) complex, can stereoselectively produce tricyclo[5.1.0.0²,⁴]octane structures. researchgate.netresearchgate.net This methodology has been applied in the one-step total synthesis of the natural product waitziacuminone from geranyl acetone (B3395972) and acetylene. researchgate.net

The table below illustrates the synthesis of various tricyclo[5.1.0.0²,⁴]octane derivatives from 1,5-dienes and acetylene, showcasing the versatility of this approach.

| Starting 1,5-Diene | Catalyst System | Product | Yield (%) |

| Geranyl acetone | tBuXPhosAuCl / NaBArF₄ | Waitziacuminone | 51 |

| Neryl acetone | tBuXPhosAuCl / NaBArF₄ | epi-Waitziacuminone | 39 |

| (E)-4-methyldeca-1,5-diene | tBuXPhosAuCl / NaBArF₄ | Tricyclic Product | 49 |

| (Z)-4-methyldeca-1,5-diene | tBuXPhosAuCl / NaBArF₄ | Tricyclic Product | 45 |

Data sourced from a study on gold(I)-catalyzed double cyclopropanation. researchgate.net

The tricyclo(5.1.0.0²,⁴)octane framework is not only a building block but also a precursor that can be chemically transformed into other novel and useful organic scaffolds. ontosight.ai The release of ring strain can be harnessed to drive rearrangements and ring-opening reactions, leading to diverse molecular architectures that would be difficult to access through other means.

For example, derivatives such as 3,3-dihalo-cis-transoid-cis-tricyclo[5,1,0,0²,⁴]oct-5-enes, also known as gem-dihalo-anti-bishomobenzenes, have been synthesized from bicyclo researchgate.netCurrent time information in Bangalore, IN.hept-3-ene. researchgate.net These halogenated derivatives are themselves versatile intermediates for further functionalization. The reactivity of these compounds allows for the creation of unique dienes and other functionalized cyclic systems. Research has shown that reactions of these precursors can lead to the formation of azacyclic and other polycyclic compounds through cascade reactions involving steps like 6π-electrocyclization and Diels-Alder dimerization. tohoku.ac.jp

Development of Novel Reaction Methodologies

The unique structure and reactivity of tricyclo(5.1.0.0²,⁴)octane, anti, and related compounds have spurred the development of new synthetic methods. ontosight.ai Gold(I)-catalyzed reactions, in particular, have emerged as a powerful tool for constructing these tricyclic systems. A novel double cyclopropanation reaction using acetylene as a dicarbene equivalent has been developed. researchgate.net This method, which generates acetylene in situ from calcium carbide, allows for the stereoselective synthesis of tricyclo[5.1.0.0²,⁴]octanes from 1,5-dienes. researchgate.netresearchgate.net This approach is significant as it constructs complex, three-dimensional structures with multiple stereocenters in a single step from simple, readily available starting materials. researchgate.net

The development of such methodologies is crucial for advancing organic synthesis, providing more efficient and atom-economical routes to complex molecules. The use of a stable, easy-to-handle acetylene source like calcium carbide further enhances the practicality and safety of these procedures. researchgate.netresearchgate.net

Potential in the Design of Materials with Unique Properties

The high strain energy associated with the tricyclo(5.1.0.0²,⁴)octane skeleton suggests its potential as a component in high-energy-density materials (HEDMs). nih.gov The energy released upon the decomposition or rearrangement of such strained molecules can be substantial. While research into the parent hydrocarbon as an HEDM is largely theoretical, the principle of incorporating strained cages into larger molecules is a known strategy for designing energetic materials. nih.govrsc.org The challenge lies in creating materials that possess both high energy content and sufficient thermal and chemical stability. nih.gov

Furthermore, the rigid and well-defined three-dimensional structure of the tricyclooctane core could be exploited to create materials with specific optical properties. By incorporating this scaffold into polymers or larger molecular assemblies, it may be possible to influence properties such as refractive index and chirality, although specific applications in this area are still under exploration. molbase.com

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Pathways

The synthesis of the anti-Tricyclo[5.1.0.02,4]octane core, while established, leaves considerable room for the development of more efficient and versatile methodologies. Current syntheses often involve multi-step sequences that can be arduous and low-yielding. Future research should prioritize the discovery of novel synthetic pathways that offer improved atom economy, stereoselectivity, and functional group tolerance.

One promising avenue is the exploration of transition metal-catalyzed reactions. For instance, gold(I)-catalyzed double cyclopropanation of 1,5-dienes using acetylene (B1199291) as a dicarbene equivalent has been shown to produce tricyclo[5.1.0.02,4]octane scaffolds. researchgate.net Further investigation into the scope of this reaction, including the use of substituted 1,5-dienes and alternative carbene precursors, could lead to a more direct and modular synthesis of anti-tricyclooctane and its derivatives. The development of enantioselective versions of such catalytic systems would be a particularly valuable contribution, providing access to chiral, non-racemic products.

Another area for exploration is the application of modern synthetic techniques such as photochemistry and electrochemistry. These methods could potentially enable the formation of the strained tricyclic system under mild conditions, avoiding the harsh reagents and high temperatures often associated with traditional methods. For example, intramolecular photochemical [2+2] cycloadditions of appropriately substituted dienes could be investigated as a potential route to the tricyclo[5.1.0.02,4]octane skeleton.

Advanced Mechanistic Elucidation of Complex Rearrangements

The high degree of strain in anti-Tricyclo[5.1.0.02,4]octane suggests a rich and complex rearrangement chemistry. While the thermal and photochemical behavior of some related polycyclic systems has been studied, the specific rearrangement pathways of the anti-tricyclooctane isomer are not well understood. Future research should focus on a detailed mechanistic elucidation of these transformations.

Studies on the 185-nm photolysis of related bicyclo[n.1.0]alkanes have revealed competitive bond cleavages and subsequent rearrangements. acs.org A systematic investigation of the photochemistry and thermolysis of anti-Tricyclo[5.1.0.02,4]octane is warranted. This would involve careful product analysis, isotopic labeling studies, and the trapping of reactive intermediates to map out the potential energy surfaces and identify the key mechanistic steps. Understanding these rearrangements is not only of fundamental academic interest but could also be harnessed for the synthesis of other complex carbocyclic frameworks.

Advanced spectroscopic techniques, such as time-resolved spectroscopy, could be employed to directly observe the transient species involved in these rapid rearrangements. By gaining a deeper understanding of the factors that control the outcome of these reactions (e.g., stereoelectronics, substituent effects), it may become possible to direct the rearrangement towards a desired product with high selectivity.

Exploration of New Catalytic Transformations

The reactivity of the strained C-C and C-H bonds in anti-Tricyclo[5.1.0.02,4]octane makes it an intriguing substrate for catalytic activation. Future research should explore new catalytic transformations that leverage this inherent reactivity to forge new bonds and construct more complex molecules.

Transition metal-catalyzed C-H activation and functionalization represent a frontier in organic synthesis. The application of these methods to anti-Tricyclo[5.1.0.02,4]octane could provide a direct route to functionalized derivatives that would be difficult to access through other means. Catalytic systems based on metals such as rhodium, iridium, and palladium, which are known to mediate C-H activation, could be screened for their ability to react with the tricyclooctane core.

Furthermore, the strained cyclopropane (B1198618) rings are susceptible to catalytic ring-opening reactions. The development of selective catalytic methods to open one or both of the three-membered rings could provide access to a variety of functionalized bicyclo[5.1.0]octane and monocyclic C8 derivatives. The stereochemical outcome of these ring-opening reactions would be of particular interest, potentially offering a stereocontrolled entry into complex molecular architectures. A recent study on gold(I)-catalyzed reactions of 1,5-dienes with acetylene to form tricyclo[5.1.0.02,4]octanes highlights the potential of catalysis in this area. researchgate.net

Development of Highly Functionalized Derivatives with Tailored Reactivity

The synthesis of functionalized derivatives of anti-Tricyclo[5.1.0.02,4]octane is crucial for expanding its utility in organic synthesis and materials science. Future research should focus on the development of methods to introduce a wide range of functional groups onto the tricyclic scaffold. The synthesis of derivatives such as 3,3-dihalo-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-enes has been reported, demonstrating that functionalization is possible. researchgate.net

The introduction of functional groups at specific positions would allow for the fine-tuning of the molecule's electronic and steric properties, thereby tailoring its reactivity. For example, the synthesis of derivatives bearing electron-withdrawing or electron-donating groups could significantly influence the course of rearrangement reactions or the susceptibility to catalytic activation. The preparation of a carboxylic acid derivative, Tricyclo[5.1.0.02,4]octane-5-carboxylic acid, has been documented, opening the door to further transformations via the carboxyl group. nih.gov

Moreover, the development of derivatives with specific functionalities could lead to new applications. For instance, the incorporation of polymerizable groups could allow for the synthesis of novel polymers with unique thermal and mechanical properties derived from the strained tricyclic repeating unit. The creation of derivatives with ligating groups could also enable the formation of novel organometallic complexes.

| Compound Name | CAS Number | Molecular Formula |

| anti-Tricyclo[5.1.0.02,4]octane | 50895-58-4 | C8H12 |

| Tricyclo[5.1.0.02,4]octane-5-carboxylic acid | 145571-40-0 | C9H12O2 |

| 3,3-dibromo-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-ene | Not available | C8H8Br2 |

| 3,3-dichloro-cis-transoid-cis-tricyclo[5.1.0.02,4]oct-5-ene | Not available | C8H8Cl2 |

| Acetylene | 74-86-2 | C2H2 |

Synergistic Application of Computational and Experimental Methodologies

The study of highly strained and reactive molecules like anti-Tricyclo[5.1.0.02,4]octane can greatly benefit from a synergistic approach that combines computational and experimental techniques. Future research should leverage this synergy to gain deeper insights into the structure, bonding, and reactivity of this compound and its derivatives.

Computational chemistry, particularly density functional theory (DFT) and high-level ab initio methods, can provide valuable information that is often difficult to obtain through experiments alone. uwa.edu.au Theoretical calculations can be used to:

Predict the geometries and relative stabilities of different isomers and conformers.

Calculate the strain energies and analyze the nature of the bonding in the tricyclic system.

Map out the potential energy surfaces for complex rearrangements and catalytic reactions, identifying transition states and intermediates.

Predict spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in the characterization of new compounds.

Experimental studies, in turn, can provide the crucial data needed to validate and refine the computational models. A powerful approach involves an iterative cycle where experimental results guide the development of more accurate theoretical models, and computational predictions suggest new experiments to be performed. For example, computational studies on the gold(I)-catalyzed formation of tricyclo[5.1.0.02,4]octanes have been used to understand the reaction mechanism and selectivity. researchgate.net This integrated approach will be essential for tackling the challenging questions that remain in the chemistry of anti-Tricyclo[5.1.0.02,4]octane and for unlocking its full potential in chemical synthesis and beyond.

Q & A

Q. Q. How should researchers address conflicting reports on the catalytic activity of tricyclo(5.1.0.0²⁴)octane, anti in Diels-Alder reactions?

- Steps :

Conduct a meta-analysis of published data, noting solvent systems and catalyst loadings.

Replicate key experiments under standardized conditions.

Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Q. What computational tools aid in retrosynthetic analysis of tricyclo(5.1.0.0²⁴)octane, anti derivatives?

- Tools :

- Pistachio or Reaxys : Database mining for analogous reactions.

- Synthia (formerly Chematica): AI-driven pathway prediction.

- Supplementary Data : Deposit reaction trajectories in repositories like Zenodo for peer validation .

Tables for Quick Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.